An In-depth Technical Guide to 2-Ethynyl-6-methoxypyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Ethynyl-6-methoxypyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-6-methoxypyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and an electron-donating methoxy group, offers a versatile scaffold for the synthesis of complex molecular architectures. The pyridine nitrogen atom can participate in hydrogen bonding and metal coordination, while the ethynyl group serves as a key handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling and various cycloadditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Ethynyl-6-methoxypyridine, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 512197-92-1 | [1] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | 2-ethynyl-6-methoxypyridine | [1] |
| SMILES | COC1=CC=CC(=N1)C#C | [1] |
| Predicted XlogP | 1.4 | [2] |
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for 2-Ethynyl-6-methoxypyridine are not widely published. However, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetylenic proton, signals for the three aromatic protons on the pyridine ring, and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing ethynyl group.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne will appear in the characteristic region for acetylenic carbons.
IR Spectroscopy: Key infrared absorption bands are expected for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-O stretching of the methoxy group.
Mass Spectrometry: The predicted monoisotopic mass is 133.0528 Da. Common adducts in mass spectrometry would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[2]
Synthesis of 2-Ethynyl-6-methoxypyridine
The most common and efficient method for the synthesis of 2-Ethynyl-6-methoxypyridine is the Sonogashira cross-coupling reaction.[3] This reaction involves the coupling of a 2-halo-6-methoxypyridine (such as 2-bromo- or 2-iodo-6-methoxypyridine) with a protected or terminal alkyne. A common strategy involves the use of trimethylsilylacetylene followed by deprotection.
Caption: Synthetic workflow for 2-Ethynyl-6-methoxypyridine.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established methods for Sonogashira couplings on similar heterocyclic systems.[4]
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-methoxypyridine
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methoxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) cocatalyst like CuI (0.05-0.1 eq).
-
Add a suitable solvent, such as anhydrous triethylamine or a mixture of THF and triethylamine.
-
To the stirred solution, add ethynyltrimethylsilane (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-6-methoxypyridine.
Step 2: Deprotection to 2-Ethynyl-6-methoxypyridine
-
Dissolve the 2-((trimethylsilyl)ethynyl)-6-methoxypyridine (1.0 eq) in a solvent such as methanol or a mixture of methanol and dichloromethane.
-
Add a base, such as potassium carbonate (2.0 eq), to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-Ethynyl-6-methoxypyridine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Chemical Reactivity and Synthetic Applications
The ethynyl group of 2-Ethynyl-6-methoxypyridine is the primary site of its reactivity, enabling a variety of synthetic transformations.
Sonogashira Coupling
As a terminal alkyne, 2-Ethynyl-6-methoxypyridine can readily participate in further Sonogashira coupling reactions with a wide range of aryl and vinyl halides. This allows for the construction of more complex, conjugated systems. The reaction follows a catalytic cycle involving a palladium(0) species and a copper(I) acetylide intermediate.
Caption: Sonogashira coupling with 2-Ethynyl-6-methoxypyridine.
Cycloaddition Reactions
The alkyne moiety of 2-Ethynyl-6-methoxypyridine is a versatile dienophile and dipolarophile, readily participating in various cycloaddition reactions.
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." 2-Ethynyl-6-methoxypyridine can react with organic azides to form 1,2,3-triazoles with high regioselectivity. This reaction is highly efficient and tolerant of a wide range of functional groups, making it invaluable for the synthesis of complex molecules in drug discovery and materials science.
This protocol is a representative procedure based on established methods for CuAAC reactions.
-
In a reaction vial, dissolve 2-Ethynyl-6-methoxypyridine (1.0 eq) and benzyl azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Add a copper(I) source, which can be generated in situ from copper(II) sulfate (0.05-0.1 eq) and a reducing agent like sodium ascorbate (0.1-0.2 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 1-benzyl-4-(6-methoxypyridin-2-yl)-1H-1,2,3-triazole.
-
[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can also act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings. The reactivity in these reactions is influenced by the electronic nature of the diene and the dienophile.
Potential Applications in Drug Discovery
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The 2-methoxypyridine moiety, in particular, has been explored for its potential to improve the pharmacokinetic properties of drug candidates. For instance, the introduction of a methoxypyridine motif in gamma-secretase modulators for Alzheimer's disease has been shown to enhance activity and solubility.[6]
The ethynyl group on 2-Ethynyl-6-methoxypyridine provides a versatile handle for the synthesis of a diverse range of compounds with potential therapeutic applications, including:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine ring, and the ethynyl group can be used to link the pyridine scaffold to other pharmacophoric elements.
-
Antiviral and Anticancer Agents: The triazole ring formed from the [3+2] cycloaddition of ethynylpyridines is a common feature in many antiviral and anticancer compounds.
-
CNS Agents: The pyridine core is present in many drugs that target the central nervous system.[5]
While there is no specific data on the biological activity of 2-Ethynyl-6-methoxypyridine itself, the cytotoxic activities of other 2-methoxypyridine derivatives have been reported, suggesting the potential for this class of compounds in oncology research.[7]
Safety and Handling
Specific safety data for 2-Ethynyl-6-methoxypyridine is limited. However, based on the safety data sheets for related compounds like 2-ethynylpyridine and 2-methoxypyridine, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.
-
Hazards: The compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-Ethynyl-6-methoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its combination of a pyridine ring, a reactive ethynyl group, and a methoxy substituent provides a rich platform for the construction of complex and diverse molecular architectures. While detailed experimental data for this specific compound is not extensively documented, its synthetic utility can be reliably predicted from the well-established reactivity of its constituent functional groups and closely related analogs. The protocols and information provided in this guide serve as a valuable resource for researchers looking to utilize 2-Ethynyl-6-methoxypyridine in their synthetic endeavors.
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Modifications here impact potency and selectivity. Small, electron-donating groups are often favored.